2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN6OS2 and its molecular weight is 402.88. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been found to interact with dna, potentially acting as dna intercalators . These compounds can insert themselves between the base pairs of the DNA helix, disrupting its structure and interfering with processes such as DNA replication and transcription .
Biochemical Pathways
Given its potential role as a DNA intercalator, it could affect various pathways related to DNA replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Pharmacokinetics
As a result, its bioavailability, half-life, metabolism, and excretion are currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed and distributed in the body, how it is metabolized, and how it is eliminated.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. If it acts as a DNA intercalator, it could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis . This could potentially have therapeutic applications in conditions characterized by rapid cell division, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity Additionally, the compound’s efficacy could be influenced by the specific cellular and tissue environments in which it acts
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLEBYZDMAPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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